molecular formula C32H54N2O3 B12909067 22-Hydroxy-N-[2-(5-hydroxy-1H-indol-3-YL)ethyl]docosanamide CAS No. 73956-49-7

22-Hydroxy-N-[2-(5-hydroxy-1H-indol-3-YL)ethyl]docosanamide

Cat. No.: B12909067
CAS No.: 73956-49-7
M. Wt: 514.8 g/mol
InChI Key: XWPKDSVRTTVLOJ-UHFFFAOYSA-N
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Description

22-Hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]docosanamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 22-Hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]docosanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and long-chain fatty acids.

    Condensation Reaction: The key step involves the condensation of the indole derivative with a long-chain fatty acid or its derivative under specific reaction conditions.

    Purification: The resulting product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

22-Hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]docosanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenation using bromine (Br2) in acetic acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

22-Hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]docosanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 22-Hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]docosanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

22-Hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]docosanamide is unique due to its long aliphatic chain, which may enhance its lipophilicity and ability to interact with lipid membranes. This structural feature distinguishes it from other indole derivatives and may contribute to its specific biological activities.

Properties

CAS No.

73956-49-7

Molecular Formula

C32H54N2O3

Molecular Weight

514.8 g/mol

IUPAC Name

22-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]docosanamide

InChI

InChI=1S/C32H54N2O3/c35-25-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-32(37)33-24-23-28-27-34-31-22-21-29(36)26-30(28)31/h21-22,26-27,34-36H,1-20,23-25H2,(H,33,37)

InChI Key

XWPKDSVRTTVLOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CCNC(=O)CCCCCCCCCCCCCCCCCCCCCO

Origin of Product

United States

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